![molecular formula C7H13BF3K B1452568 Potassium cyclohexylmethyltrifluoroborate CAS No. 1346647-18-4](/img/structure/B1452568.png)
Potassium cyclohexylmethyltrifluoroborate
Overview
Description
Synthesis Analysis
Potassium Trifluoroborate Salts, such as Potassium cyclohexylmethyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular formula of Potassium cyclohexylmethyltrifluoroborate is C6H11BF3K . Its average mass is 190.056 Da and its monoisotopic mass is 190.054291 Da .Physical And Chemical Properties Analysis
Potassium cyclohexylmethyltrifluoroborate is a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .Scientific Research Applications
Scope of Suzuki-Miyaura Cross-Coupling Reactions
Potassium heteroaryltrifluoroborates have been effectively utilized in Suzuki-Miyaura cross-coupling reactions to efficiently install heterocyclic structures onto preexisting organic frameworks. These cross-coupling products were obtained with high yield and represent an advancement in the construction of complex organic molecules (Molander, Canturk, & Kennedy, 2009).
Development in Cross-Coupling Reactions
Potassium alkynyltrifluoroborates have been used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, showcasing moderate to excellent yields. These compounds are noted for their stability in air and moisture, making them suitable for indefinite storage and usage in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).
Applications in Polymer Science
Polymer Electrolyte Membrane Development
The incorporation of potassium tetrafluoroborate (KBF4) in poly (ether-block-amide) (PEBAX-5513) has demonstrated significant enhancements in CO2 separation performance. The PEBAX-5513/KBF4 composite membrane showed a ninefold improvement over pure PEBAX-5513, attributed to the reversible interaction of dissociated potassium ions with CO2 molecules, which were confirmed through spectroscopic and microscopic techniques (Lee & Kang, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;cyclohexylmethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h7H,1-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMJNZMYBNMEFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclohexylmethyltrifluoroborate | |
CAS RN |
1346647-18-4 | |
Record name | potassium (cyclohexylmethyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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